molecular formula C23H20ClN3OS2 B11630357 (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11630357
M. Wt: 454.0 g/mol
InChI Key: BTRJBTPRWNVFIU-ZHZULCJRSA-N
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Description

This compound is a thiazolidinone derivative characterized by a (5Z)-configured exocyclic double bond, a 3-butyl substituent, and a pyrazole ring system substituted with 4-chlorophenyl and phenyl groups. Its structural complexity arises from the conjugation of the thiazolidinone core with a pyrazolyl-methylene group, suggesting possible applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., optoelectronic properties) .

Properties

Molecular Formula

C23H20ClN3OS2

Molecular Weight

454.0 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3OS2/c1-2-3-13-26-22(28)20(30-23(26)29)14-17-15-27(19-7-5-4-6-8-19)25-21(17)16-9-11-18(24)12-10-16/h4-12,14-15H,2-3,13H2,1H3/b20-14-

InChI Key

BTRJBTPRWNVFIU-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-butyl-2-thioxo-1,3-thiazolidin-4-one with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the thiazolidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazolidinone scaffolds exhibit promising anticancer activity. Specifically, (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazolidinones can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In vitro studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. This property makes it a candidate for developing new antibiotics in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Another area of application is in anti-inflammatory research. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell culture models. It was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pesticidal Properties

In agricultural research, (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been investigated for its pesticidal properties. Studies have shown that it can effectively control certain pests that affect crop yield, particularly aphids and whiteflies. Its mode of action involves neurotoxic effects on the pests, leading to paralysis and death .

Herbicidal Activity

The compound also exhibits herbicidal properties. Research has indicated that it can inhibit the growth of common weeds without adversely affecting crop plants. This selectivity makes it a valuable candidate for developing environmentally friendly herbicides that target specific weed species while preserving beneficial flora .

Synthesis of Novel Materials

In material science, the thiazolidinone structure has been utilized to synthesize novel polymeric materials with enhanced mechanical properties. The incorporation of (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one into polymer matrices has shown improvements in thermal stability and tensile strength. These materials have potential applications in coatings and composite materials for industrial use .

Data Tables

Application Area Activity Mechanism Reference
Medicinal ChemistryAnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of TNF-α and IL-6
Agricultural SciencePesticidalNeurotoxic effects on pests
HerbicidalGrowth inhibition in specific weed species
Material ScienceNovel MaterialsEnhanced mechanical properties in polymer matrices

Mechanism of Action

The exact mechanism of action of (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazolidinone and pyrazole rings may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Implications

The compound shares a thiazolidinone-pyrazole hybrid scaffold with analogs reported in the literature. Below is a comparative analysis based on substituent modifications and their hypothesized effects:

Compound R1 (Thiazolidinone Substituent) R2 (Pyrazole Substituent) Notable Features
Target compound: (5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Butyl 4-chlorophenyl, phenyl Moderate lipophilicity; chloro group may enhance electron-withdrawing effects.
Analog 1: (5Z)-3-(4-methoxybenzyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-methoxybenzyl 4-isopropoxyphenyl, phenyl Increased solubility due to methoxy and isopropoxy groups; potential for π-stacking.
Analog 2: (5Z)-3-dodecyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Dodecyl (C12) 3-chloro-4-methoxyphenyl, phenyl High hydrophobicity; dual chloro-methoxy substitution may modulate steric effects.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thiazolidinone-pyrazole hybrids, involving Knoevenagel condensation and cyclocondensation steps. However, the presence of a 4-chlorophenyl group may require careful optimization to avoid steric hindrance during pyrazole formation .
  • Further studies are needed to link its substituents to specific therapeutic or functional outcomes.
  • This warrants caution in handling and disposal .

Biological Activity

(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one, often referred to as compound 1, is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The molecular structure of compound 1 can be represented as follows:

C19H20ClN3S2\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{S}_2

This structure features a thiazolidinone core with various substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have shown that compound 1 exhibits significant anticancer properties. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of the p53 pathway, leading to cell cycle arrest and subsequent apoptosis .

Case Study:
A study conducted on MCF-7 (breast cancer) cells revealed that treatment with compound 1 resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming the induction of apoptosis.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Table 1: Antimicrobial Activity of Compound 1

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

The anti-inflammatory potential of compound 1 was assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with compound 1 significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be linked to its structural components. The presence of the thiazolidinone ring is crucial for its anticancer and antimicrobial activities. Substituents on the phenyl rings also influence potency; for instance, the chlorophenyl group enhances lipophilicity, improving cellular uptake and bioactivity .

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